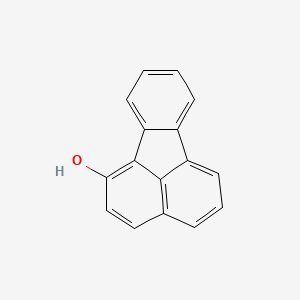

1-Fluoranthenol

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Derivative Research

Polycyclic aromatic hydrocarbons are a class of organic compounds that are byproducts of incomplete combustion of organic materials. pfigueiredo.org Their presence in the environment is a significant concern due to the carcinogenic and mutagenic properties of many of these compounds. ewg.org 1-Fluoranthenol, a hydroxylated derivative of fluoranthene (B47539), is a metabolite formed through biological processes acting upon the parent PAH. nih.gov The introduction of a hydroxyl group can alter the physicochemical properties of the parent PAH, potentially influencing its environmental fate, bioavailability, and toxicity. Research into hydroxylated PAHs (OH-PAHs) is crucial for understanding the complete toxicological profile of PAH contamination.

Significance and Research Imperatives for this compound Studies

The study of this compound is significant for several reasons. As a metabolite, its presence in biological and environmental samples can serve as a biomarker for exposure to fluoranthene. Understanding the formation and fate of this compound is essential for assessing the risks associated with fluoranthene pollution. Furthermore, the toxicological properties of this compound itself are of interest, as hydroxylation can sometimes lead to the formation of more reactive and toxic compounds than the parent PAH. The imperative for dedicated research into this compound stems from the need to fill the current void in our understanding of its specific role in the broader context of PAH-induced toxicity and environmental contamination.

Current State of Knowledge and Identified Research Gaps concerning this compound

The current body of scientific literature contains very limited direct research on this compound. Much of the available information is extrapolated from studies on its parent compound, fluoranthene, and other, more extensively studied hydroxylated PAHs.

Key Research Gaps Include:

Physicochemical Properties: Detailed experimental data on the melting point, boiling point, water solubility, and octanol-water partition coefficient of this compound are not readily available.

Synthesis: While general methods for the synthesis of hydroxyfluoranthenes have been developed, a standardized and widely adopted protocol specifically for this compound is not prominent in the literature. nih.govrsc.org

Chemical Reactions: Specific chemical reactions and the reactivity of this compound have not been extensively studied.

Environmental Occurrence: There is a significant lack of data on the concentrations of this compound in various environmental matrices such as air, water, and soil. health.state.mn.usnih.govnih.gov

Metabolic Pathways: While the microbial degradation of fluoranthene has been shown to proceed via dioxygenation at the C-1,2 position, which could lead to the formation of this compound, the specific enzymatic pathways in mammals are not well-elucidated. nih.govmdpi.com

Toxicology: Direct toxicological studies on this compound are scarce. Its potential carcinogenic, mutagenic, and endocrine-disrupting effects remain largely uninvestigated. ewg.orgnih.govhealth.state.mn.us

Structure

3D Structure

Properties

CAS No. |

10496-83-0 |

|---|---|

Molecular Formula |

C16H10O |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

fluoranthen-1-ol |

InChI |

InChI=1S/C16H10O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9,17H |

InChI Key |

CJQDARRYJRAZBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)O |

Origin of Product |

United States |

Chemical and Physical Properties of 1 Fluoranthenol

Specific experimental data for the physicochemical properties of 1-Fluoranthenol are not widely published. However, based on the properties of the parent compound, fluoranthene (B47539), and general principles of organic chemistry, some estimations can be made. The introduction of a hydroxyl group is expected to increase the polarity and water solubility of the molecule compared to fluoranthene.

Table 1: Physicochemical Properties of Fluoranthene (for comparison)

| Property | Value |

| Molecular Formula | C₁₆H₁₀ |

| Molecular Weight | 202.25 g/mol |

| Melting Point | 111 °C |

| Boiling Point | 384 °C |

| Water Solubility | 0.26 mg/L |

Data for Fluoranthene is provided as a reference point due to the lack of specific data for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluoranthenol

Vibrational Spectroscopy for Molecular Structure and Bonding

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. colorado.edu The spectrum of 1-Fluoranthenol is expected to be a composite of the features of a phenol (B47542) and a fluorinated polycyclic aromatic hydrocarbon.

Key expected absorption bands include:

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3200-3500 cm⁻¹ due to the stretching of the hydroxyl (-OH) group. nist.gov The broadness of this peak is a result of intermolecular hydrogen bonding between molecules.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands typically above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce a series of sharp bands in the 1450-1650 cm⁻¹ region. mdpi.com The substitution on the ring will influence the exact position and intensity of these peaks compared to unsubstituted fluoranthene (B47539).

C-O Stretching: The stretching vibration of the C-O bond of the phenolic group is expected to produce a strong band in the 1200-1300 cm⁻¹ range.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is predicted to be in the 1000-1250 cm⁻¹ region. researchgate.net Its exact position can help confirm the presence of fluorine on the aromatic ring.

Out-of-Plane C-H Bending: The region between 690-900 cm⁻¹ will contain bands from out-of-plane C-H bending, which are characteristic of the substitution pattern on the aromatic rings. mdpi.com

Table 1: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | Phenolic -OH | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1650 | Medium to Strong |

| C-O Stretch | Phenol | 1200 - 1300 | Strong |

| C-F Stretch | Fluoroaromatic | 1000 - 1250 | Strong |

| C-H Bend (out-of-plane) | Aromatic | 690 - 900 | Medium to Strong |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy detects the inelastic scattering of monochromatic light, providing complementary information to FTIR. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. chemicalbook.com For this compound, Raman spectroscopy would be effective in characterizing the polycyclic aromatic backbone.

Expected Raman signals for this compound would include:

Aromatic Ring Vibrations: Strong signals are expected in the 1300-1700 cm⁻¹ range, corresponding to the C=C stretching modes of the fused aromatic rings. These are often more intense in Raman than in FTIR for highly conjugated systems. spectroscopyonline.comuliege.be

Ring Breathing Modes: Symmetric "breathing" modes of the aromatic rings, which involve the entire ring system expanding and contracting, typically give rise to sharp and intense Raman bands.

C-H and C-F Vibrations: While C-F bonds can be observed, they are often weak in Raman spectra. Aromatic C-H stretching and bending modes will also be present.

Due to fluorescence interference, which is common in polycyclic aromatic compounds, obtaining high-quality Raman spectra can be challenging. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound would be complex, showing signals for nine distinct aromatic protons and one phenolic proton. The lack of symmetry in the molecule means each aromatic proton has a unique chemical environment.

Aromatic Region (δ 7.0-9.0 ppm): The nine aromatic protons will resonate in this region, with their exact chemical shifts determined by their position relative to the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. Protons on the same ring as the substituents will be most affected. The signals would exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons (³JHH coupling) and potentially longer-range coupling across the rigid ring system. chemicalbook.com

Phenolic Proton (δ 4-12 ppm): The chemical shift of the -OH proton is variable and depends on solvent, concentration, and temperature. orgchemboulder.com It typically appears as a broad singlet because of chemical exchange and the absence of coupling to other protons.

¹H-¹⁹F Coupling: The protons ortho and meta to the fluorine atom (H-2 and H-10b) are expected to show coupling to the ¹⁹F nucleus. This heteronuclear coupling (JHF) would further split their signals, providing definitive evidence for their proximity to the fluorine atom. lcms.cz

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is expected to show 16 distinct signals, one for each carbon atom, as the molecule is asymmetric.

Aromatic Carbons (δ 110-160 ppm): Most of the carbon signals will appear in this range.

C-1 (Bearing -F): This carbon will exhibit a large chemical shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF). The chemical shift is expected to be significantly downfield, likely in the range of δ 155-165 ppm, due to the high electronegativity of fluorine. acs.orgdocbrown.info

C-2 (Bearing -OH): The carbon attached to the hydroxyl group is also expected to be significantly deshielded, with a predicted chemical shift in the δ 150-160 ppm range. docbrown.info

Other Carbons: The remaining carbon signals will be influenced by their proximity to the substituents and their position within the fused ring system. Carbons ortho and meta to the fluorine atom will also show smaller C-F coupling constants (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and C-F Couplings for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling (JCF) |

| C-1 | 155 - 165 | Large ¹J coupling (doublet) |

| C-2 | 150 - 160 | Small ³J coupling |

| Other Aromatic C | 110 - 145 | Small ²J, ³J, or ⁴J couplings possible |

Fluorine (¹⁹F) NMR for Elucidating Fluorine Environment

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. wikipedia.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would consist of one signal.

Chemical Shift: For a fluorine atom attached to an aromatic ring, the chemical shift is typically in the range of δ -100 to -140 ppm relative to a CFCl₃ standard. colorado.eduwikipedia.org The precise shift provides information about the electronic environment of the C-F bond.

Coupling: This single signal would be split into a multiplet due to coupling with nearby protons, primarily the ortho protons H-2 and H-10b (³JHF). This coupling pattern confirms the connectivity around the fluorine atom. lcms.cz The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and position of fluorine in the molecule. wikipedia.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the precise connectivity of atoms within the this compound molecule. rsc.orgresearchgate.net Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that map out the entire molecular framework.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would reveal correlations between neighboring aromatic protons, allowing for the assignment of protons within the same ring system. For example, the proton at position 2 (H-2) would show a correlation to the proton at position 3 (H-3).

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu Each protonated carbon in the this compound structure would produce a cross-peak in the HSQC spectrum, definitively linking specific ¹H signals to their corresponding ¹³C signals. This is crucial for assigning the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is vital for establishing long-range connectivity, as it detects correlations between protons and carbons over two to four bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the position of substituents. In the case of this compound, a key HMBC correlation would be observed between the hydroxyl proton (-OH) and the carbons at the C-1, C-2, and C-10b positions, unequivocally confirming the placement of the hydroxyl group at the C-1 position.

| Technique | Correlating Nuclei | Information Gained | Key Expected Correlations |

|---|---|---|---|

| COSY | ¹H – ¹H | Identifies adjacent protons (2-3 bonds) | H-2 ↔ H-3; H-4 ↔ H-5; H-7 ↔ H-8; H-8 ↔ H-9 |

| HSQC | ¹H – ¹³C | Identifies directly bonded C-H pairs (1 bond) | H-2 → C-2; H-3 → C-3; H-4 → C-4, etc. |

| HMBC | ¹H – ¹³C | Identifies long-range C-H couplings (2-4 bonds) | -OH → C-1, C-2, C-10b; H-9 → C-7, C-10a |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful tool used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. uci.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. bioanalysis-zone.comsavemyexams.com This precision allows for the determination of the exact elemental formula of a compound. For this compound, HRMS would distinguish its molecular formula (C₁₆H₁₀O) from other potential structures with the same nominal mass, thereby confirming its elemental composition. bioanalysis-zone.comnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀O |

| Nominal Mass | 218 amu |

| Calculated Exact Mass | 218.0732 u |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgwikipedia.org This process, often involving collision-induced dissociation (CID), provides detailed structural information. wikipedia.orgnih.gov For this compound (molecular ion [M]⁺• at m/z 218), the fragmentation would be characteristic of a hydroxylated PAH. The stable aromatic system would lead to specific neutral losses. A primary fragmentation pathway for phenols is the loss of a carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 190. Another expected fragmentation is the loss of a formyl radical (CHO•), leading to an ion at m/z 189.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Fragment Identity |

|---|---|---|---|

| 218 | CO | 190 | [C₁₅H₁₀]⁺• |

| 218 | CHO• | 189 | [C₁₅H₉]⁺ |

| 190 | C₂H₂ | 164 | [C₁₃H₈]⁺• |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is highly effective for the analysis of volatile and semi-volatile compounds like phenols and PAHs. wikipedia.orgnih.gov In a typical GC-MS analysis, this compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. Upon elution, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and a mass spectrum is generated. This spectrum provides the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that serves as a chemical fingerprint for identification. tesisenred.net

Electronic Spectroscopy for Electronic Transitions and Molecular Orbitals

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. aidic.it

The extended conjugated π-system of the fluoranthene core makes this compound a strong chromophore, meaning it absorbs light intensely in the ultraviolet region. jasco-global.com The absorption of UV energy promotes electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π) orbitals. The primary electronic transitions observed for PAHs are π → π transitions.

The presence of the hydroxyl (-OH) group, an auxochrome, on the fluoranthene ring system influences the UV-Vis spectrum. The lone pair of electrons on the oxygen atom can interact with the π-system of the aromatic rings, typically resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and an increase in absorption intensity (a hyperchromic effect) compared to the parent fluoranthene molecule. UV-Vis spectra of fluoranthene metabolites, including hydroxylated derivatives, have been reported to show these characteristic shifts. researchgate.net

| Compound | Key Absorption Bands (λmax) | Associated Electronic Transition |

|---|---|---|

| Fluoranthene (parent compound) | ~236, 287, 340, 357 nm | π → π |

| This compound | Expected bathochromic shifts from parent compound values | π → π and n → π* |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a critical tool for investigating the photophysical properties of polycyclic aromatic hydrocarbons (PAHs) like this compound. The emission characteristics are highly sensitive to the molecular structure, substituents, and the surrounding environment. For fluoranthenol derivatives, the introduction of hydroxyl (-OH) and fluorine (-F) groups onto the aromatic core is expected to significantly modulate the electronic and photophysical behavior compared to the parent hydrocarbon.

The photophysical properties of related functionalized phenanthrenes and other PAHs have been studied, providing insight into the expected behavior of this compound. academie-sciences.fr Generally, these compounds exhibit strong absorption in the UV region and emit light in the violet-blue part of the spectrum. researchgate.net The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key parameters. For instance, some contorted PAHs exhibit moderate-to-good fluorescence quantum yields despite nonplanar conformations. nih.gov The emission properties are often solvent-dependent, a phenomenon known as solvatochromism, where the emission wavelength shifts with solvent polarity. researchgate.netrsc.org

In the case of this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom can lead to interesting intramolecular charge transfer (ICT) characteristics. Time-resolved fluorescence spectroscopy can elucidate the dynamics of the excited state, including processes like excited-state intramolecular proton transfer (ESIPT), which is common in hydroxyl-substituted aromatic compounds. unige.ch

Table 1: Representative Photophysical Properties of Functionalized PAHs This table presents data for analogous compounds to illustrate the expected range of properties for this compound, as direct experimental data is not available.

| Compound/Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) | Source |

| Angular marquette.eduPhenylene | ~435 | ~455 | 0.07 | 20 | d-nb.info |

| Distorted Nanographenes | ~546 | ~650 | - | up to 14.5 | rsc.org |

| Silicon Phthalocyanine Derivative | 681 | ~690 | 0.31 | - | scirp.org |

| Biphenylene | ~360 | ~370 | < 0.001 | - | d-nb.info |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. anton-paar.comforcetechnology.com For this compound, obtaining single crystals of suitable quality would allow for a precise structural elucidation through single-crystal XRD (SCXRD). anton-paar.com This technique provides accurate coordinates of each atom (excluding hydrogen, which is typically calculated) in the unit cell, enabling the determination of bond lengths, bond angles, and torsion angles.

Table 2: Example Crystallographic Data for a Functionalized Thiosemicarbazone Ligand This table shows representative data for a complex organic molecule to illustrate the type of information obtained from an XRD study, as specific data for this compound is not available.

| Parameter | Value | Source |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 10.5193(3) | mdpi.com |

| b (Å) | 10.9333(3) | mdpi.com |

| c (Å) | 13.0118(4) | mdpi.com |

| β (°) | 108.619(1) | mdpi.com |

| Volume (ų) | 1418.33(7) | mdpi.com |

| Z (molecules/unit cell) | 4 | mdpi.com |

| Final R indices [I > 2σ(I)] | R₁ = 0.0302, wR₂ = 0.0712 | mdpi.com |

Surface-Sensitive Spectroscopies for Interfacial Studies

The study of surfaces and interfaces is paramount for understanding how a material interacts with its environment or with other materials in a layered device. Surface-sensitive spectroscopies provide chemical and morphological information about the outermost few nanometers of a material. carleton.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and the chemical states of those elements on a material's surface (typically the top 3-10 nm). measurlabs.comwikipedia.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification (except for H and He). wikipedia.org

For this compound (C₁₆H₉FO), an XPS survey scan would confirm the presence of Carbon, Oxygen, and Fluorine. High-resolution scans of the C 1s, O 1s, and F 1s regions would provide information about the chemical environment. The C 1s spectrum would be complex, with distinct peaks corresponding to carbon atoms in different bonding states: C-C/C-H in the aromatic ring, C-O from the hydroxyl group, and C-F from the fluorine substituent. The binding energy for C-F is characteristically higher than for C-C or C-O due to the high electronegativity of fluorine. Similarly, the O 1s peak would confirm the presence of the hydroxyl group, and the F 1s peak would correspond to the organofluorine bond. carleton.eduunimi.it

Table 3: Expected Core-Level Binding Energies for this compound in XPS This table presents expected binding energy ranges based on typical values for organic functional groups.

| Element | Core Level | Chemical State | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~284.8 |

| Carbon | C 1s | C-O | ~286.5 |

| Carbon | C 1s | C-F | ~288-289 |

| Oxygen | O 1s | C-O-H | ~533.2 |

| Fluorine | F 1s | C-F | ~687-688 |

Advanced Microscopy Techniques (e.g., SEM-EDX, AFM) for Morphology and Elemental Mapping

Advanced microscopy techniques are essential for visualizing the surface morphology and elemental distribution of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface topography with excellent depth of field. surfacesciencewestern.com For this compound, SEM could be used to study the morphology of its crystalline form, thin films, or aggregates, revealing details about crystal habits, grain sizes, and surface texture. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM. 6-napse.com The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance. scispace.com An SEM-EDX analysis of this compound would allow for elemental mapping, creating images that show the spatial distribution of Carbon, Oxygen, and Fluorine across the sample surface, which is particularly useful for assessing the homogeneity of films or composites. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional surface profiles at extremely high resolution, down to the nanometer scale. wikipedia.orgnist.gov An AFM operates by scanning a sharp tip at the end of a flexible cantilever over the sample surface. wikipedia.org It can be used to image the topography of this compound thin films or single crystals with sub-nanometer resolution, revealing details about surface roughness, step edges, and the presence of defects. bdu.ac.in

Table 4: Information Provided by Advanced Microscopy Techniques for this compound

| Technique | Primary Information | Resolution | Application for this compound | Source |

| SEM | Surface Topography/Morphology | ~1 nm | Imaging of crystal shapes, film texture, and porosity. | surfacesciencewestern.com6-napse.com |

| EDX | Elemental Composition & Mapping | ~1 µm | Verifying elemental distribution (C, O, F) on the surface. | scispace.com |

| AFM | 3D Topography, Surface Roughness | < 1 nm (lateral), ~0.1 nm (vertical) | High-resolution imaging of molecular layers, surface defects, and step heights. | wikipedia.orgnist.gov |

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. rsc.org These studies form the foundation for understanding the intrinsic properties of this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. kallipos.gr For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine a wide range of molecular properties. imist.maijsrst.com

Table 1: Example of Molecular Properties Calculable for this compound using DFT

| Property | Expected Significance |

|---|---|

| Total Energy | Indicates the stability of the molecule at 0 Kelvin. |

| Dipole Moment (Debye) | Quantifies the polarity arising from the -OH and -F groups. imist.ma |

| Polarizability (α) | Measures the molecule's response to electric fields, relevant for non-linear optical properties. ijsrst.com |

| Mulliken Atomic Charges | Provides insight into the charge distribution and identifies potential sites for electrophilic or nucleophilic attack. wu.ac.th |

Note: This table is illustrative of the types of data generated from DFT calculations; specific values for this compound are not available in the cited literature.

Ab initio methods are quantum chemistry methods that rely on first principles without the inclusion of experimental data or empirical parameters, distinguishing them from semi-empirical methods. iastate.edu High-level ab initio methods, such as Coupled Cluster (CC) theory or composite methods like the Gaussian-n (Gn) theories (e.g., G3, G4), are the gold standard for predicting accurate thermochemical data. researchgate.netnih.gov

Furthermore, ab initio calculations are used to predict spectroscopic properties. For instance, time-dependent DFT (TD-DFT) can predict UV-visible absorption spectra, while calculations of vibrational frequencies are essential for interpreting experimental FT-IR and Raman spectra. ijsrst.com

Table 2: Example of Thermochemical Data Predictable for this compound using High-Level Ab Initio Methods

| Thermochemical Property | Definition |

|---|---|

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. nist.gov |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy for the formation of the compound, indicating spontaneity. researchgate.net |

| Entropy (S°) | A measure of the molecular disorder or randomness. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree. ijsrst.com |

Note: This table illustrates the type of high-accuracy thermochemical data that can be generated. Specific values for this compound require dedicated computational studies.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.org For a molecule like this compound, which has a rotatable hydroxyl group, exploring the conformational landscape is important. The orientation of the hydroxyl hydrogen relative to the fluoranthene ring can influence the molecule's properties.

A Potential Energy Surface (PES) is a multi-dimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. kallipos.gr By scanning the PES, computational chemists can identify all stable conformers (energy minima) and the transition states (saddle points) that connect them. upenn.edu This analysis reveals the relative populations of different conformers at a given temperature and the energy barriers to rotation. For fluorinated molecules, stereoelectronic effects, such as the gauche effect observed in fluorinated pyrrolidines and 1,2-difluoroethane, can lead to non-intuitive conformational preferences that can be uncovered through PES analysis. nih.govyoutube.com

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energies and shapes of these orbitals are critical for understanding a molecule's reactivity.

For this compound, the HOMO energy indicates its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). malayajournal.org The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. malayajournal.org DFT calculations are commonly used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. imist.mawu.ac.th

Table 3: Example of FMO-Based Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ionization potential; higher energy indicates stronger electron-donating ability. imist.ma |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; lower energy indicates stronger electron-accepting ability. imist.ma |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. malayajournal.org |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. imist.ma |

Note: This table shows key descriptors derived from FMO theory. Their values would be determined through quantum chemical calculations.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a "movie" of molecular behavior, offering insights into dynamic processes that are inaccessible through static quantum chemical calculations.

Simulating this compound in a solvent, such as water, is essential for understanding its behavior in a realistic chemical or biological environment. rsc.org In these simulations, a single this compound molecule is placed in a box filled with explicit solvent molecules (e.g., TIP3P-F water models). chemrxiv.org The system's evolution is then tracked over nanoseconds or microseconds.

These simulations can reveal crucial information about solvation, such as the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. mdpi.com They can also show how the fluoranthene backbone interacts with the solvent and can be used to calculate properties like the radial distribution function (RDF), which describes the probability of finding solvent molecules at a certain distance from the solute. jafmonline.net Such studies are critical for understanding solubility and how the solvent environment might influence the molecule's conformation and reactivity. nih.gov

Investigation of Intermolecular Interactions

The study of intermolecular interactions is fundamental to understanding the physical properties and condensed-phase behavior of molecules like this compound. coe.edu These non-covalent forces, which include van der Waals forces (specifically London dispersion forces), dipole-dipole interactions, and potentially hydrogen bonding, dictate how molecules arrange themselves in solids and liquids. wordpress.com

Quantum chemical calculations, such as Density Functional Theory (DFT) with dispersion corrections (DFT-D), are commonly employed to model these interactions. wordpress.com By calculating the binding energy of molecular dimers or clusters, the strength of these interactions can be quantified. researchgate.net For instance, a computational study on anthanthrene (B94379) dimers, a related PAH, calculated the binding energy as a function of intermolecular distance to understand packing behaviors. researchgate.net Although specific computational studies on the intermolecular interactions of this compound were not identified in the searched literature, the theoretical framework exists to perform such investigations.

Table 1: Illustrative Example of Calculated Intermolecular Interaction Energies for a Hypothetical this compound Dimer

| Interaction Type | Computational Method | Basis Set | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Dispersion | DFT-D3 | def2-TZVP | -15.0 |

| Electrostatic (Dipole-Dipole) | DFT | def2-TZVP | -5.2 |

| Hydrogen Bonding | DFT | def2-TZVP | -3.5 |

| Total Interaction Energy | DFT-D3 | def2-TZVP | -23.7 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing insights that complement experimental data. tandfonline.commdpi.com

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ijaemr.com DFT calculations are a standard and effective method for predicting the vibrational frequencies and intensities of molecules like this compound. ijaemr.comnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which, when diagonalized, yields the frequencies of the normal modes of vibration. scifiniti.com

For a molecule like this compound, characteristic vibrational modes would include O-H stretching, C-F stretching, C-H stretching, and various ring stretching and bending modes. ijaemr.com Comparing the calculated spectrum with an experimental one can aid in the assignment of spectral bands to specific molecular motions. scifiniti.commdpi.com While no specific vibrational analysis of this compound was found, studies on similar molecules like phenol and 1-bromo-4-fluoronaphthalene (B1202307) demonstrate the accuracy of DFT methods for this purpose. ijaemr.comnih.gov

Table 2: Illustrative Example of Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP/6-311+G**) | Predicted IR Intensity (km/mol) | Description |

|---|---|---|---|

| ν(O-H) | 3650 | High | Hydroxyl group stretch |

| ν(C-H) | 3100-3000 | Medium | Aromatic C-H stretch |

| ν(C=C) | 1650-1450 | Medium-High | Aromatic ring stretch |

| δ(O-H) | 1350 | Medium | In-plane hydroxyl bend |

| ν(C-O) | 1250 | High | C-O stretch |

| ν(C-F) | 1100 | High | C-F stretch |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. researchgate.netrespectprogram.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com

For this compound, the electronic spectrum would be characterized by π-π* transitions within the polycyclic aromatic system. The positions of the absorption and emission maxima are influenced by the substituents. The hydroxyl and fluoro groups can cause shifts in the spectral bands compared to the parent fluoranthene molecule. By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, providing a theoretical fluorescence spectrum. researchgate.net Studies on other fluorinated PAHs have successfully used TD-DFT to predict their photophysical properties. mdpi.com

Table 3: Illustrative Example of Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.20 | 387 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 3.55 | 349 | 0.40 | HOMO-1 → LUMO |

| S₀ → S₃ | 3.90 | 318 | 0.05 | HOMO → LUMO+1 |

Note: This table presents hypothetical TD-DFT results for this compound for illustrative purposes.

Reaction Pathway and Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of intermediates and transition states that are often difficult to study experimentally. researchgate.netdergipark.org.tr

Transition State Theory (TST) is a cornerstone of reaction kinetics, providing a framework for understanding reaction rates. solubilityofthings.comnumberanalytics.comwikipedia.org It postulates that a reaction proceeds from reactants to products through a high-energy species known as the activated complex or transition state, which represents a saddle point on the potential energy surface. wikipedia.orglibretexts.org

Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. libretexts.org The reaction coordinate is the minimum energy path connecting reactants and products through the transition state. libretexts.org Analyzing the vibrational frequencies at the transition state geometry confirms its identity, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. dergipark.org.tr While no specific reaction mechanisms for this compound have been computationally studied in the provided results, this approach could be applied to investigate, for example, its synthesis or degradation pathways.

Building upon the insights from Transition State Theory, computational methods can be used for kinetic modeling and the prediction of reaction rate constants. earthwormexpress.com The rate constant (k) can be calculated using the Eyring equation, which incorporates the Gibbs free energy of activation obtained from computational chemistry. wikipedia.org

Kinetic modeling involves simulating the concentrations of reactants, intermediates, and products over time using a set of coupled differential equations based on the proposed reaction mechanism and the calculated rate constants for each elementary step. earthwormexpress.comnih.govnih.gov This allows for a detailed understanding of the reaction dynamics and can help identify the rate-determining step. dergipark.org.tr Advanced kinetic modeling software can use these computationally derived parameters to predict reaction outcomes under various conditions. osti.govmdpi.com Although no kinetic models for reactions involving this compound were found, the computational framework for such studies is well-established. nih.govosti.gov

Analytical Methodologies for 1 Fluoranthenol

Specific analytical methods validated for the routine quantification of 1-Fluoranthenol are not widely established. However, methods developed for the analysis of other hydroxylated PAHs are applicable.

Table 2: Potential Analytical Techniques for this compound

| Technique | Description |

| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | A common and sensitive method for the analysis of fluorescent compounds like OH-PAHs. Separation is achieved on a C18 column with a gradient elution, followed by detection at specific excitation and emission wavelengths. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization may be required to increase the volatility of the hydroxyl group. |

These methods are generally employed for the analysis of OH-PAHs in various matrices, including environmental and biological samples, and would likely be suitable for this compound. eurofins.comnih.govthermofisher.com

Chemical Reactivity and Mechanistic Studies of 1 Fluoranthenol

Electrophilic and Nucleophilic Substitution Reactions on the Fluoranthene (B47539) Ring

The reactivity of the fluoranthene ring in 1-Fluoranthenol towards electrophilic substitution is governed by the combined electronic effects of the hydroxyl and fluorine substituents. The hydroxyl group is a powerful activating group that increases the electron density of the aromatic ring through resonance, making it much more susceptible to attack by electrophiles than the parent fluoranthene molecule. chemguide.co.ukbyjus.com It strongly directs incoming electrophiles to the ortho and para positions relative to itself. chemguide.co.ukbyjus.com

Conversely, the fluorine atom is an electronegative substituent that deactivates the ring towards electrophilic attack through an inductive effect. However, like other halogens, it acts as an ortho-, para-director due to the donation of a lone pair into the ring via resonance. researchgate.net

In this compound, the powerful activating and directing effect of the hydroxyl group at position 1 is expected to dominate. Electrophilic attack is most likely to occur at positions ortho and para to the -OH group. The most reactive positions on the fluoranthene nucleus itself are generally C3 and C8. nih.gov Therefore, for this compound, electrophilic substitution is predicted to be strongly favored at the positions ortho (position 2) and para (position 9, part of the naphthalene (B1677914) subunit) to the hydroxyl group.

Nucleophilic aromatic substitution on the this compound ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this case.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

| Position on Ring | Influence of -OH Group (at C1) | Influence of -F Group (at C1) | Overall Predicted Reactivity |

|---|---|---|---|

| C2 | Strongly Activating (ortho) | Deactivating (ortho) | Highly Favored |

| C3 | Less Activated | Less Deactivated | Moderately Favored |

| C7, C8 | Minimally Affected | Minimally Affected | Less Favored |

| C9 | Activating (para) | Deactivating (para) | Favored |

Oxidation and Reduction Pathways of this compound

The oxidation of phenols can proceed through various mechanisms, often involving radical intermediates. nih.govresearchgate.net For this compound, oxidation is expected to be initiated at the electron-rich phenol (B47542) ring. Mild oxidation can lead to the formation of phenoxyl radicals. More vigorous oxidation, similar to other PAHs and their hydroxylated metabolites, can result in the formation of quinone-type structures. nih.govnih.govnih.gov The bacterial degradation of fluoranthene itself proceeds via dioxygenation at several positions (C-1,2, C-2,3, and C-7,8) to form diols, which are then further metabolized, often leading to ring cleavage. nih.gov A similar enzymatic or chemical oxidation of this compound could lead to the formation of fluoranthene-diones.

Reduction of the fluoranthene ring system typically requires catalytic hydrogenation under pressure. Reduction of fluoranthene with sodium in ethanol (B145695) is known to yield tetrahydrofluoranthene. nih.gov Applying similar conditions to this compound would likely result in the reduction of the aromatic rings, leaving the hydroxyl and fluoro groups intact, to produce tetrahydrofluoranthenol derivatives.

Table 2: Potential Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagents/Conditions | Expected Major Product(s) |

|---|---|---|

| Mild Oxidation | e.g., K₃[Fe(CN)₆] | Phenoxyl radical, Biphenyldiols |

| Strong Oxidation | e.g., Chromic acid | Fluoranthenedione derivatives |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, high pressure | Tetrahydro-1-fluoranthenol |

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of this compound exhibits reactivity typical of phenols. libretexts.orglibguides.com It is acidic and can be deprotonated by a base like sodium hydroxide (B78521) to form a highly reactive phenoxide ion. libretexts.org This phenoxide is a potent nucleophile and can participate in a variety of substitution reactions. For practical purposes, direct nucleophilic substitution or elimination of the phenolic hydroxyl group itself does not occur. libretexts.orglibguides.com

Key reactions involving the hydroxyl group include:

Etherification (Williamson Ether Synthesis): The phenoxide of this compound can react with alkyl halides (e.g., iodomethane) to form the corresponding ether (e.g., 1-fluoro-x-methoxyfluoranthene).

Esterification: Reaction with acyl chlorides or acid anhydrides (e.g., acetyl chloride) in the presence of a base will yield the corresponding ester (e.g., 1-fluoranthenyl acetate).

Kolbe-Schmidt Reaction: The phenoxide can react with a weak electrophile like carbon dioxide under pressure to introduce a carboxylic acid group, preferentially at the ortho position. libretexts.org

Table 3: Characteristic Reactions of the Hydroxyl Group in this compound

| Reaction Name | Reagents | Product Type |

|---|---|---|

| Deprotonation | NaOH, KOH | Sodium/Potassium 1-fluoranthenoxide |

Reactivity of the Fluorine Atom and its Influence on the System

The carbon-fluorine bond in aryl fluorides is exceptionally strong and generally unreactive towards nucleophilic substitution. researchgate.net Fluorine substitution can be used to block certain reactive positions on a hydrocarbon. researchgate.net Therefore, the fluorine atom in this compound is expected to be highly stable and not easily displaced under typical reaction conditions.

While direct reaction at the fluorine atom is unlikely, its presence has a significant electronic influence on the molecule. researchgate.netresearchgate.net

Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and increases the acidity of the phenolic proton compared to a non-fluorinated analogue.

Resonance Effect: Fluorine can donate a lone pair of electrons into the aromatic system (+R effect), which helps to direct incoming electrophiles to the ortho and para positions, although this effect is weaker than its inductive pull.

Blocking Effect: The presence of the fluorine atom at position 1 prevents any substitution reactions from occurring at that site. researchgate.net

Nucleophilic aromatic substitution to replace the fluorine atom would require extreme conditions or a mechanism involving, for example, the formation of an aryne intermediate, which is not a common pathway for fluoranthene systems.

Mechanistic Investigations of this compound Transformations

Mechanistic studies on fluoranthene and its derivatives provide a framework for understanding the transformations of this compound.

While specific kinetic data for reactions of this compound are not widely reported, general principles allow for qualitative predictions. The rate of electrophilic substitution reactions is expected to be significantly faster for this compound than for unsubstituted fluoranthene or 1-fluorofluoranthene due to the powerful activating effect of the hydroxyl group. chemguide.co.uk Conversely, the rate would be slower than for 1-naphthol (B170400) due to the deactivating inductive effect of the fluorine atom and the more complex polycyclic structure.

Kinetic studies on the oxidation of phenol often show complex behavior, sometimes involving an induction period followed by a rapid degradation step, with reaction orders dependent on the concentrations of both the phenol and the oxidizing agent. uah.es A study on the reaction of 3-fluoropropene with hydroxyl radicals showed that the reaction proceeds via a barrierless addition/elimination and hydrogen abstraction mechanism, with the dominant pathway being temperature-dependent. nih.gov Similar complex kinetics would be expected for the radical-mediated oxidation of this compound.

The mechanisms of the primary reactions of this compound involve well-understood classes of reactive intermediates.

Electrophilic Aromatic Substitution: The key intermediate in these reactions is a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. sci-hub.sesavemyexams.com For this compound, the positive charge in this intermediate would be extensively delocalized, with significant contributions from resonance structures involving the lone pairs of the oxygen atom, which accounts for the high reactivity and ortho-, para-directing effect of the hydroxyl group. byjus.com

Oxidation: One-electron oxidation of the phenol moiety, particularly in acidic media, can lead to the formation of a radical cation (C₆H₅OH•⁺). nih.gov This species can then deprotonate to form a neutral phenoxyl radical (C₆H₅O•) or react with another molecule of the parent phenol to form a dimeric radical cation. nih.gov These radical species are key intermediates in oxidative coupling reactions leading to biphenol-type products and further oxidation products like quinones. researchgate.net

The study of these intermediates often requires specialized techniques such as pulse radiolysis, flash photolysis, and electron spin resonance (ESR) spectroscopy to characterize their transient nature and spectroscopic properties. nih.gov

Photochemical Degradation Pathways

Photochemical degradation, involving the absorption of light, is a primary pathway for the transformation of PAHs and their derivatives in sunlit environments, such as surface waters and the surfaces of atmospheric particles. nih.govqut.edu.au This degradation can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation into a higher electronic state and subsequent chemical reaction. ecetoc.org The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of molecules transformed to the number of photons absorbed. ecetoc.org

Table 1: Direct Photolysis Quantum Yields for Selected Hydroxy-PAHs in Ice This table presents data for compounds structurally related to this compound to provide context for its potential photochemical behavior.

| Compound | Quantum Yield (Φ) |

|---|---|

| 1-Hydroxypyrene | 7.48 × 10⁻³ |

| 9-Hydroxyfluorene | 1.88 × 10⁻² |

| 9-Hydroxyphenanthrene | 2.54 × 10⁻² |

| 2-Hydroxyfluorene | 4.16 × 10⁻² |

Source: Adapted from Zhang et al., 2016. nih.gov

The mechanisms for direct photolysis of OH-PAHs can involve photoinduced hydroxylation, dehydrogenation, and isomerization. researchgate.net For this compound, absorption of UV radiation would likely excite the molecule, potentially leading to cleavage of the O-H bond or reactions involving the aromatic ring system, resulting in various oxidized and rearranged products.

Indirect photolysis involves the degradation of a compound by reactive oxygen species (ROS) that are themselves formed through photochemical reactions. In natural waters, dissolved organic matter can absorb sunlight and produce ROS, including the highly reactive hydroxyl radical (•OH). mn.gov The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with a wide range of organic molecules. nih.gov

Phenolic compounds are known to be highly reactive toward hydroxyl radicals. While the specific second-order rate constant for the reaction between this compound and the hydroxyl radical is not available in the surveyed literature, data for other phenolic compounds, such as bisphenol analogues, show very high reactivity, with rate constants typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.govcopernicus.org This suggests that reaction with photochemically generated hydroxyl radicals is likely a major and rapid degradation pathway for this compound in aquatic environments.

The reaction mechanism involves the addition of the hydroxyl radical to the aromatic ring or abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of phenoxy radicals and various hydroxylated and ring-opened products. nih.gov

Table 2: Reaction Rate Constants of Selected Phenolic Compounds with Hydroxyl Radicals (•OH) This table provides reaction rate data for analogous phenolic compounds to indicate the likely high reactivity of this compound.

| Compound | •OH Reaction Rate Constant (k•OH) (M⁻¹s⁻¹) |

|---|---|

| Bisphenol A | ~1.0 x 10¹⁰ |

| Bisphenol F | 7.35 × 10⁹ |

| Bisphenol S | 5.89 × 10⁹ |

| 4-hydroxy-TPO | 4.5 × 10⁹ |

Source: Adapted from de la Cruz et al., 2024 and Samuni et al., 2002. nih.govnih.gov

Hydrolytic Degradation Pathways under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. wikipedia.org For many organic compounds, such as esters or amides, hydrolysis can be a significant degradation pathway in water. core.ac.ukmdpi.com

However, phenols, including this compound, are generally resistant to hydrolytic degradation under typical environmental conditions (pH 5-9). The carbon-oxygen bond in a phenol is stabilized by the aromatic ring, making it much less susceptible to cleavage by water compared to, for example, the ester linkage. uwimona.edu.jm While the term hydrolysis is used in the context of PAH metabolism, it typically refers to the enzymatic or aqueous ring-opening of diol-epoxide metabolites to form tetraols, not the degradation of the parent phenol itself. iarc.fr No experimental data on the hydrolytic degradation or hydrolysis rate constants for this compound were found in the reviewed literature, which is consistent with the expected stability of the phenolic functional group to this transformation pathway.

Oxidative Degradation Mechanisms

Oxidation is a key transformation process for PAHs and their derivatives. Besides photochemical oxidation, these compounds can be degraded by thermal oxidation and by chemical oxidants used in water treatment processes.

Thermo-oxidative degradation involves the breakdown of a compound at elevated temperatures in the presence of oxygen. Polycyclic aromatic hydrocarbons are known for their high thermal stability. Studies on parent PAHs have shown that significant degradation requires high temperatures. For example, the degradation of benzo[a]pyrene (B130552) (BaP) in a closed system follows first-order kinetics, with much faster degradation occurring at 200°C compared to 100°C. jfda-online.com Phenolic resins also exhibit high thermal stability, with decomposition often occurring at temperatures above 300°C and pyrolysis at 600-700°C. sci-hub.stresearchgate.net

For this compound, significant thermo-oxidative degradation is not expected under typical environmental temperatures. Decomposition would likely only occur during high-temperature industrial processes or incineration. A safety data sheet for the related compound, 3-Fluoranthenol, lists the decomposition temperature as "None known," indicating high thermal stability. lgcstandards.com The degradation process at high temperatures would involve the formation of free radicals and subsequent reactions with oxygen, leading to a complex mixture of smaller, more oxidized products, and ultimately, mineralization to CO₂ and H₂O. turi.orgresearchgate.net

Ozonation

Ozone (O₃) is a strong oxidant used in water treatment. It can react with organic compounds through two main pathways: direct reaction with the ozone molecule or indirect reaction with hydroxyl radicals formed from ozone decomposition. tandfonline.comtandfonline.com PAHs are generally reactive towards ozone. The reaction often results in the cleavage of the aromatic ring and the formation of a variety of hydroxylated, carbonylated, and carboxylated products, which are typically more biodegradable than the parent compound. tandfonline.comresearchgate.net For this compound, ozonation would likely attack the electron-rich regions of the fluoranthene ring system, leading to products such as quinones, dicarboxylic acids, and other ring-opened species. The presence of the hydroxyl group would likely activate the ring, potentially increasing the rate of oxidation compared to the parent fluoranthene. nih.govscielo.org.co

Chlorination

Chlorine is widely used as a disinfectant in water treatment. The reaction of chlorine with PAHs can lead to both chlorinated and oxygenated products. nih.gov The product distribution is highly dependent on the pH. A study on the aqueous chlorination of several PAHs, including fluoranthene, found that at pH > 6, oxygenated products like epoxides, phenols, and quinones tend to form. nih.gov At pH < 6, both oxygenated (quinones) and chlorinated products are typically produced. nih.gov

For the parent compound fluoranthene, chlorination can yield products such as 3-chlorofluoranthene. nih.gov The reaction with this compound would be expected to be complex. The hydroxyl group is an activating group that directs electrophilic substitution to ortho and para positions. youtube.com Therefore, chlorination of this compound would likely result in the formation of various chloro-1-fluoranthenol isomers, in addition to oxygenated products like quinones, depending on the reaction conditions.

Table 3: Potential Products from the Chlorination of Fluoranthene This table lists products identified or synthesized in a study of PAH chlorination, providing insight into the potential transformations of the fluoranthene ring system.

| Reactant | Product Type | Example Product(s) |

|---|---|---|

| Fluoranthene | Chlorinated | 3-Chlorofluoranthene |

| Fluoranthene | Oxygenated | 2,3-Fluoranthenedione, 3-Fluoranthenol |

Source: Adapted from Oyler et al., 1983. nih.gov

Sorption and Leaching Behavior in Varied Environmental Matrices

The environmental mobility of this compound is significantly governed by its sorption and leaching characteristics. Sorption, the process by which a chemical binds to solid particles such as soil or sediment, and leaching, the movement of a substance through the soil with water, are critical in determining its concentration and persistence in the environment. nih.gov

Research on polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs, indicates that their sorption is primarily influenced by the organic carbon content of the soil or sediment. nih.govresearchgate.net Hydrophobic interactions are the main driving force, leading to the partitioning of these compounds from the aqueous phase into the soil organic matter. researchgate.net The presence of a hydroxyl group in this compound, making it a hydroxylated PAH (OH-PAH), can increase its polarity compared to its parent PAH, fluoranthene. This increased polarity may slightly increase its water solubility and potentially decrease its sorption to soil and sediment. However, the fluoranthene ring structure remains highly hydrophobic.

Leaching of PAHs and their derivatives is a concern for potential groundwater contamination. nih.govprinceton.edu The mobility of these compounds in soil is inversely related to their sorption. nih.gov Compounds with strong sorption to soil particles are less likely to leach into deeper soil layers and groundwater. pjoes.com The leaching of PAHs can be influenced by various factors, including the amount of rainfall, soil type, and the presence of dissolved organic matter, which can facilitate the transport of hydrophobic compounds. nih.govprinceton.edu For this compound, its leaching potential would be a balance between the hydrophobicity of the fluoranthene structure and the increased polarity from the hydroxyl group. Without specific studies, it is presumed that this compound has a moderate potential for leaching.

Table 1: Factors Influencing Sorption and Leaching of Hydroxylated PAHs

| Factor | Influence on Sorption | Influence on Leaching | Rationale |

| Soil Organic Carbon | Increases | Decreases | Provides a hydrophobic medium for partitioning. nih.govresearchgate.net |

| Clay Content | Can increase | Can decrease | Provides surface area for adsorption. |

| Hydroxyl Group | May decrease slightly | May increase slightly | Increases polarity and water solubility compared to parent PAH. |

| Dissolved Organic Matter | Can decrease apparent sorption to solids | Can increase | Can act as a carrier for hydrophobic compounds in the aqueous phase. nih.govprinceton.edu |

| Temperature | Generally decreases | Generally increases | Sorption is often an exothermic process. researchgate.net |

Characterization of Abiotic Transformation Products and their Chemical Structures

Abiotic transformation refers to the chemical alteration of a compound in the environment without the involvement of biological organisms. For this compound, the primary abiotic transformation pathways are expected to be photolysis and oxidation. wikipedia.orgnih.gov

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. PAHs are known to undergo photolysis in the atmosphere and in surface waters. wikipedia.orgnih.gov The presence of a hydroxyl group on the aromatic ring, as in this compound, can influence the rate and products of photolysis. Studies on other phenolic compounds show that they can be susceptible to photodegradation, leading to the formation of various intermediates. gdut.edu.cnnih.gov

The direct photolysis of fluorinated phenols has been shown to result in the formation of fluoride (B91410) ions and other organic photoproducts. nih.gov For this compound, photolysis could lead to the cleavage of the phenol ring or further oxidation. The transformation products are likely to include more polar compounds, which may be more mobile in the environment.

Oxidation

Abiotic oxidation in the atmosphere and aquatic environments is another significant transformation pathway for PAHs. nih.govacs.org Key oxidants include hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and ozone (O3). nih.govacs.org These reactions typically lead to the formation of hydroxylated and oxygenated PAHs (oxy-PAHs), such as quinones. acs.orgnih.govresearchgate.net

For this compound, which is already a hydroxylated PAH, further oxidation is likely. This could result in the formation of dihydroxy-fluoranthenes or fluoranthenequinones. These oxy-PAHs are often more polar and potentially more mobile than the parent compounds. researchgate.net The specific isomers formed would depend on the position of the initial hydroxyl group and the nature of the oxidant.

While specific studies identifying the abiotic transformation products of this compound are limited, the general pathways for PAHs and related compounds provide a framework for predicting its environmental fate.

Table 2: Potential Abiotic Transformation Products of this compound

| Transformation Pathway | Potential Products | General Structure of Products |

| Photolysis | Fluoride ions, ring-cleavage products, further oxidized species | Smaller organic acids, more polar aromatic compounds |

| Oxidation (by •OH, •NO3, O3) | Dihydroxy-fluoranthenes, Fluoranthenequinones | Fluoranthene with additional hydroxyl or ketone groups |

Aerobic Biodegradation Pathways

Aerobic microorganisms are principal agents in the degradation of PAHs and their derivatives. nih.gov The primary strategy employed under aerobic conditions is the enzymatic introduction of oxygen atoms into the aromatic ring system, which destabilizes the structure and facilitates subsequent cleavage. nih.gov

The initial microbial attack on aromatic compounds is typically catalyzed by oxygenase enzymes. nih.gov For this compound, which already possesses a hydroxyl group, the initial steps would likely involve further hydroxylation of the fluoranthene ring system. Based on studies of fluorophenol degradation, phenol hydroxylases are key enzymes in this initial transformation. nih.govresearchgate.net These enzymes would likely convert this compound into a fluorinated dihydroxy-fluoranthene derivative. The position of this second hydroxylation would be crucial for the subsequent steps of the degradation pathway. For instance, studies on various Rhodococcus species have shown that the regioselectivity of the initial hydroxylation of fluorophenols differs among strains. nih.gov

The aerobic biodegradation of various fluorophenols has been studied, indicating that the position of the fluorine atom significantly influences the rate of degradation. For example, the biodegradability of monofluorophenols was found to decrease in the order of 4-fluorophenol (B42351) > 3-fluorophenol (B1196323) > 2-fluorophenol, suggesting that steric hindrance and the electronic effects of the fluorine substituent play a critical role in enzyme-substrate interactions. h2o-china.com

Table 1: Aerobic Biodegradability of Monofluorophenol Isomers by Acclimated Activated Sludge

| Compound | Bio-oxidation Ratio (%) | Oxygen Consuming Rate Constant (L/gSS·h) |

|---|---|---|

| 2-Fluorophenol | 25.30 | 0.0093 |

| 3-Fluorophenol | 35.28 | 0.0133 |

| 4-Fluorophenol | 36.60 | 0.0145 |

Following hydroxylation, the resulting fluorinated dihydroxy-fluoranthene would be a substrate for ring-cleavage dioxygenases. These enzymes, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, cleave the aromatic ring between or adjacent to the hydroxyl groups, respectively. nih.govasm.org The product of this cleavage would be a fluorinated ring-fission metabolite.

Defluorination, the removal of the fluorine atom, is a critical and often rate-limiting step in the biodegradation of organofluorine compounds. mdpi.com Several enzymatic defluorination mechanisms have been proposed. One possibility is oxidative defluorination, where a hydroxyl group is introduced at the same carbon atom bearing the fluorine, leading to an unstable intermediate that spontaneously eliminates fluoride (HF). researchgate.net Some Rhodococcus species possess phenol hydroxylases capable of catalyzing the oxidative defluorination of ortho-fluorinated phenols. nih.gov Alternatively, defluorination can occur later in the pathway. For example, studies on fluorobenzene (B45895) degradation have shown that defluorination can be catalyzed by a fluoromuconate cycloisomerase acting on a downstream metabolite. researchgate.net Enzymes like dehaloperoxidases and cytochrome P450 have also been shown to be capable of aromatic defluorination. nih.govacs.org

Once the aromatic rings are cleaved and defluorination has occurred, the resulting aliphatic intermediates are channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov Through these pathways, the carbon skeleton of the original this compound molecule is completely oxidized to carbon dioxide (CO2) and water (H2O), a process known as mineralization. The stoichiometric release of fluoride ions is a key indicator of successful defluorination and subsequent degradation. nih.gov Complete mineralization represents the ultimate detoxification of the compound, returning its constituent elements to the biogeochemical cycles.

Anaerobic Biodegradation Pathways

The anaerobic biodegradation of fluorinated aromatic compounds is generally considered to be much slower and less efficient than aerobic degradation. nih.govresearchgate.net Studies on monofluorophenols have shown no significant degradation under various anaerobic conditions, including methanogenic, sulfate-reducing, and iron-reducing conditions, over extended periods. nih.govresearchgate.net In contrast, some fluorobenzoates have been shown to be biodegradable under denitrifying conditions. nih.gov The initial activation of aromatic rings under anaerobic conditions is energetically more challenging than aerobic hydroxylation. For non-substituted PAHs, this often involves carboxylation. asm.org Given the recalcitrance of fluorophenols under anaerobic conditions, it is likely that this compound would also be persistent in anoxic environments.

Enzymatic Mechanisms in this compound Biotransformation

The biotransformation of this compound is predicated on the action of specific enzymes capable of recognizing and modifying this fluorinated PAH.

Based on analogous compounds, the key enzymes involved in the aerobic degradation of this compound would include:

Phenol Hydroxylases/Monooxygenases: These enzymes would likely catalyze the initial hydroxylation of the this compound ring, a critical activation step. Some phenol hydroxylases from Rhodococcus have been noted for their ability to catalyze oxidative defluorination. nih.gov

Dioxygenases: Following initial hydroxylation, ring-cleavage dioxygenases, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, are essential for breaking open the aromatic ring of the resulting dihydroxylated intermediate. asm.orgpnas.org The substrate specificity of these enzymes is a key determinant of the degradation pathway. Some catechol dioxygenases have shown limited activity against chlorinated catechols, suggesting that halogenated substrates can be challenging for these enzymes. frontiersin.org

Hydrolases: After ring cleavage, various hydrolases would be involved in the further breakdown of the resulting aliphatic chain. In some anaerobic pathways for fluorobenzoate, defluorination is catalyzed by an enoyl-CoA hydratase/hydrolase. frontiersin.org

The table below summarizes enzymes known to be involved in the degradation of related fluorinated aromatic compounds.

Table 2: Key Enzymes in the Biodegradation of Fluorinated Aromatic Compounds

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Function | Source Organism(s) | Reference |

|---|---|---|---|---|---|

| Monooxygenase | Phenol Hydroxylase | Fluorophenols | Hydroxylation, Oxidative Defluorination | Rhodococcus sp. | nih.gov |

| Dioxygenase | Catechol 1,2-Dioxygenase | Fluorocatechols | Intradiol ring cleavage | Exophiala jeanselmei | asm.org |

| Dioxygenase | Toluene Dioxygenase | Fluorinated benzenes | Dioxygenation, Defluorination | Pseudomonas putida | nih.gov |

| Hydrolase | Defluorinating enoyl-CoA hydratase/hydrolase | 2-Fluorobenzoyl-CoA metabolites | Defluorination | Anaerobic bacteria | frontiersin.org |

| Peroxidase | Dehaloperoxidase | Fluorinated phenols | Oxidative Defluorination | - | acs.org |

Role of Cofactors in Regulating Microbial Metabolic Pathways

The microbial breakdown of complex organic molecules like this compound is a biochemically orchestrated process, fundamentally reliant on the presence and regeneration of metabolic cofactors. These non-protein chemical compounds are essential for the catalytic activity of enzymes that drive the degradation pathways. slideshare.net Metabolism as a whole involves catabolic pathways that break down complex molecules to release energy and anabolic pathways that use this energy to build cellular components. run.edu.ng Cofactors act as crucial links between these energy-releasing and energy-consuming reactions. run.edu.ng

The principal energy currency in the cell is Adenosine 5'-triphosphate (ATP). run.edu.ng Its generation during the catabolism of a substrate like this compound is a primary objective of the metabolic process, providing the energy required for cellular maintenance and synthesis. slideshare.netrun.edu.ng The hydrolysis of high-energy phosphate (B84403) bonds in ATP releases energy that drives endergonic reactions essential for the microorganism's survival. run.edu.ng

Oxidation-reduction (redox) reactions are central to the degradation of aromatic compounds. Cofactors such as Nicotinamide Adenine Dinucleotide (NAD+) and Flavin Adenine Dinucleotide (FAD) are key players, acting as electron carriers. In the initial steps of this compound degradation, oxygenase enzymes are typically involved. These enzymes catalyze the incorporation of oxygen into the aromatic ring structure, a critical step for destabilization and subsequent cleavage. This process often requires reducing power in the form of NADH or NADPH to activate molecular oxygen.

Following initial oxidation and ring cleavage, the resulting aliphatic intermediates are channeled into central metabolic pathways, such as the ß-Ketoadipate pathway. mdpi.com The catabolism of these intermediates involves a series of dehydrogenation and oxidation steps where cofactors like NAD+ and FAD are reduced to NADH and FADH2, respectively. These reduced cofactors are then re-oxidized through the electron transport chain, a process that generates a significant amount of ATP. Therefore, the degradation of this compound is intrinsically regulated by the availability and turnover rate of these cofactors, which connect the catabolic breakdown of the pollutant to the core energy-generating systems of the microbial cell.

Microbial Consortia and Community Dynamics in this compound Degradation

The biodegradation of persistent and complex pollutants like this compound in the environment is often more efficiently accomplished by mixed microbial communities, or consortia, rather than by single microbial species. frontiersin.orgnih.gov Microbial consortia are assemblies of two or more microorganisms that exhibit stable structure and function through synergistic interactions. frontiersin.orgnih.govmdpi.com Their enhanced degradative capabilities stem from a wider range of metabolic capacities, increased resilience to environmental stresses, and the ability to carry out complex degradation sequences that a single organism cannot. nih.govmdpi.com

The dynamics within a degrading consortium are complex, involving principles of metabolic cooperation and division of labor. frontiersin.org For a compound like this compound, the community may consist of:

Primary Degraders : These are "functional bacteria" that initiate the attack on the parent molecule. frontiersin.org They possess the specific enzymes, such as dioxygenases, to catalyze the initial, often rate-limiting, step of cleaving the stable aromatic structure.

Intermediate Metabolizers : Other species in the consortium may not be able to utilize the parent compound but are specialized in degrading the intermediate metabolites produced by the primary degraders. This prevents the accumulation of potentially toxic intermediates. frontiersin.org